![molecular formula C7H5BrN2 B1270737 4-Amino-3-bromobenzonitrile CAS No. 50397-74-5](/img/structure/B1270737.png)
4-Amino-3-bromobenzonitrile
Overview
Description
4-Amino-3-bromobenzonitrile, also known as 2-Bromo-4-cyanoaniline, is an organic compound containing a bromine atom, a cyano group, and an amino group attached to a benzene ring . It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
4-Amino-3-bromobenzonitrile can be synthesized by various methods. One of the most common methods involves the reaction of 3-bromobenzonitrile with sodium amide in liquid ammonia, followed by the addition of aniline .Molecular Structure Analysis
The molecular formula of 4-Amino-3-bromobenzonitrile is C7H5BrN2 and it has a molecular weight of 197.03 g/mol . The SMILES string representation is Nc1ccc (cc1Br)C#N .Physical And Chemical Properties Analysis
4-Amino-3-bromobenzonitrile appears as a solid at 20 degrees Celsius . It has a melting point of 106-110 °C . It is soluble in organic solvents such as methanol, but insoluble in water .Scientific Research Applications
Dye Manufacturing
In the field of dye manufacturing, 4-Amino-3-bromobenzonitrile serves as a starting material for the synthesis of complex dyes. These dyes can be designed to exhibit specific properties such as lightfastness, resistance to various chemicals, and color stability, making them suitable for industrial applications, including textiles and inks .
Biological Imaging
The compound is utilized in the synthesis of fluorescent dyes for biological imaging. By reacting with substituted anilines, it forms fluorescent compounds with high quantum yields. These dyes are valuable in bioimaging applications, allowing researchers to visualize cellular processes and molecular interactions with high specificity and sensitivity .
Sensing Technologies
4-Amino-3-bromobenzonitrile: contributes to the development of advanced sensing technologies. The fluorescent compounds derived from it can be used in sensors to detect environmental pollutants or to monitor biological markers. These sensors offer high selectivity and can operate under various conditions, making them useful for both environmental monitoring and medical diagnostics .
Safety And Hazards
properties
IUPAC Name |
4-amino-3-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POESQIHWIIWNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363931 | |
Record name | 4-Amino-3-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-bromobenzonitrile | |
CAS RN |
50397-74-5 | |
Record name | 4-Amino-3-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-Amino-3-bromobenzonitrile contribute to its coordination with silver(I) and the formation of the complex?
A: 4-Amino-3-bromobenzonitrile (L3 in the paper) acts as a ligand, donating electrons to the silver(I) ion to form a coordinate covalent bond. The nitrogen atoms in both the amino (-NH2) and cyano (-CN) groups possess lone pairs of electrons. These electron pairs can interact with the vacant orbitals of the silver(I) ion, leading to the formation of a coordination complex. In the specific case of complex 3 described in the paper, each silver(I) ion is four-coordinate, bonding with three molecules of L3 []. The bromine substituent, while not directly involved in the coordination, can influence the electronic properties of the ligand and thus indirectly affect the stability and geometry of the complex.
Q2: Does the research paper provide any insights into the antibacterial activity of the silver(I) complex containing 4-Amino-3-bromobenzonitrile compared to other similar complexes?
A: While the paper does not directly compare the antibacterial activity of the complex containing 4-Amino-3-bromobenzonitrile (, 3) with other synthesized complexes, it highlights that the complex with 4-amino-3-chlorobenzonitrile (2) exhibited the most potent antibacterial activity among the tested compounds, even rivaling chloramphenicol []. This suggests that the halogen substituent on the benzene ring might play a role in the overall antibacterial efficacy of the silver(I) complexes. Further research is needed to elucidate the structure-activity relationship and determine the specific contribution of each substituent.
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